molecular formula C9H13N3O4 B2480937 Ethyl 4-(3-nitro-1H-pyrazol-1-yl)butanoate CAS No. 898053-29-7

Ethyl 4-(3-nitro-1H-pyrazol-1-yl)butanoate

Cat. No. B2480937
CAS RN: 898053-29-7
M. Wt: 227.22
InChI Key: HFDGCSRUJBLEDO-UHFFFAOYSA-N
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Description

Ethyl 4-(3-nitro-1H-pyrazol-1-yl)butanoate is a chemical compound with the molecular formula C9H13N3O4 . Its molecular weight is 227.21722 . The CAS number for this compound is 898053-29-7 .


Molecular Structure Analysis

The molecular structure of Ethyl 4-(3-nitro-1H-pyrazol-1-yl)butanoate consists of a pyrazole ring attached to a butanoate ester group . The pyrazole ring contains two nitrogen atoms and three carbon atoms .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Ethyl 4-(3-nitro-1H-pyrazol-1-yl)butanoate has been utilized in the facile synthesis of pyrazol-4-yl- and 2H-chromene-based substituted anilines, showcasing a wide range of substrate scaffolds that are well-tolerated, yielding products with significant antibacterial and antifungal activity. This synthesis method is notable for its use of common organocatalysts, inexpensive starting materials, and short reaction times, producing compounds with potential applications as fluorescence probes in biological imaging due to their emissions in the redshift region (Banoji et al., 2022).

Enzymatic Activity Enhancement

Another study involved the synthesis of compounds from ethyl 4-(3-nitro-1H-pyrazol-1-yl)butanoate derivatives, which revealed a potent effect on increasing the reactivity of the enzyme cellobiase. These compounds underwent various reactions to produce new 5-substituted pyrazolopyrimidin-4-ones with potential biological activity, highlighting the compound's utility in enzymatic activity modulation (Abd & Awas, 2008).

Crystal Structure Analysis and Biological Applications

The crystal structure of a derivative, ethyl 5-amino-1-[(5′-methyl-1′-t-butyl-4′-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate, was determined, revealing its potential for fungicidal and plant growth regulation activities. This study showcases the compound's relevance in structural chemistry and its potential biological applications (Minga, 2005).

Urease Inhibition for Therapeutic Applications

A derivative was used in the synthesis of novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butamides, which were screened for their in vitro inhibitory potential against the urease enzyme. These compounds demonstrated potent inhibitory activity, with one compound showing competitive inhibition, suggesting their potential as valuable therapeutic agents in drug design programs (Nazir et al., 2018).

properties

IUPAC Name

ethyl 4-(3-nitropyrazol-1-yl)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O4/c1-2-16-9(13)4-3-6-11-7-5-8(10-11)12(14)15/h5,7H,2-4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFDGCSRUJBLEDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCN1C=CC(=N1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(3-nitro-1H-pyrazol-1-yl)butanoate

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